molecular formula C9H16N2O B2526590 1,3-Bis(1-methylcyclopropyl)urea CAS No. 2044706-57-0

1,3-Bis(1-methylcyclopropyl)urea

Cat. No.: B2526590
CAS No.: 2044706-57-0
M. Wt: 168.24
InChI Key: NAAONROYYJWQQW-UHFFFAOYSA-N
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Description

1,3-Bis(1-methylcyclopropyl)urea is an organic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It is characterized by the presence of two 1-methylcyclopropyl groups attached to a urea moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-methylcyclopropyl)urea typically involves the reaction of 1-methylcyclopropylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows:

    Step 1: 1-Methylcyclopropylamine is reacted with phosgene to form an intermediate isocyanate.

    Step 2: The intermediate isocyanate is then reacted with another equivalent of 1-methylcyclopropylamine to yield this compound.

The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-methylcyclopropyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds .

Scientific Research Applications

1,3-Bis(1-methylcyclopropyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-methylcyclopropyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(1-methylcyclopropyl)urea is unique due to the presence of the 1-methylcyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,3-bis(1-methylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAONROYYJWQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)NC2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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